molecular formula C16H16O3S2 B14286721 {[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene CAS No. 137496-78-7

{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene

Cat. No.: B14286721
CAS No.: 137496-78-7
M. Wt: 320.4 g/mol
InChI Key: SPSRAKPBWMVMMY-UHFFFAOYSA-N
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Description

{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene is an organic compound characterized by the presence of benzenesulfonyl and methoxyprop-1-en-1-yl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, potassium permanganate, chromium trioxide, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds. These products can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and methoxyprop-1-en-1-yl groups can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are crucial for its potential therapeutic effects and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and methoxyprop-1-en-1-yl substituted benzenes. Examples include:

  • Benzenesulfonyl chloride
  • Methoxyprop-1-en-1-yl benzene
  • Sulfanylbenzene derivatives

Uniqueness

What sets {[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene apart is its combination of sulfonyl and methoxyprop-1-en-1-yl groups, which confer unique chemical reactivity and potential for diverse applications. This dual functionality allows for versatile modifications and the creation of novel compounds with tailored properties .

Properties

CAS No.

137496-78-7

Molecular Formula

C16H16O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

[3-(benzenesulfonyl)-2-methoxyprop-1-enyl]sulfanylbenzene

InChI

InChI=1S/C16H16O3S2/c1-19-14(12-20-15-8-4-2-5-9-15)13-21(17,18)16-10-6-3-7-11-16/h2-12H,13H2,1H3

InChI Key

SPSRAKPBWMVMMY-UHFFFAOYSA-N

Canonical SMILES

COC(=CSC1=CC=CC=C1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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